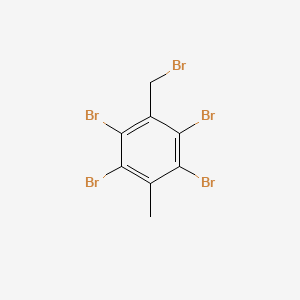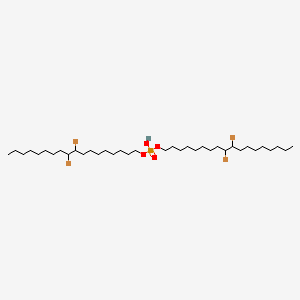
Bis(9,10-dibromooctadecyl) hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(9,10-dibromooctadecyl) hydrogen phosphate is a chemical compound with the molecular formula C36H71Br4O4P. It is known for its unique structure, which includes brominated octadecyl chains and a phosphate group. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(9,10-dibromooctadecyl) hydrogen phosphate typically involves the bromination of octadecanol followed by phosphorylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst to achieve the bromination of octadecanol at the 9 and 10 positions. The brominated product is then reacted with phosphoric acid or a phosphorylating agent to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(9,10-dibromooctadecyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The brominated chains can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
Bis(9,10-dibromooctadecyl) hydrogen phosphate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bis(9,10-dibromooctadecyl) hydrogen phosphate involves its interaction with molecular targets and pathways. The brominated chains and phosphate group can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(9,10-dibromooctadecyl) phosphate
- Bis(9,10-dibromooctadecyl) sulfate
- Bis(9,10-dibromooctadecyl) carbonate
Uniqueness
Bis(9,10-dibromooctadecyl) hydrogen phosphate is unique due to its specific combination of brominated chains and a phosphate group. This structure imparts distinctive chemical properties, such as reactivity and stability, making it valuable for various applications .
Propriétés
Numéro CAS |
68298-31-7 |
|---|---|
Formule moléculaire |
C36H71Br4O4P |
Poids moléculaire |
918.5 g/mol |
Nom IUPAC |
bis(9,10-dibromooctadecyl) hydrogen phosphate |
InChI |
InChI=1S/C36H71Br4O4P/c1-3-5-7-9-15-21-27-33(37)35(39)29-23-17-11-13-19-25-31-43-45(41,42)44-32-26-20-14-12-18-24-30-36(40)34(38)28-22-16-10-8-6-4-2/h33-36H,3-32H2,1-2H3,(H,41,42) |
Clé InChI |
GDKGEORXADBULN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(CCCCCCCCOP(=O)(O)OCCCCCCCCC(C(CCCCCCCC)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




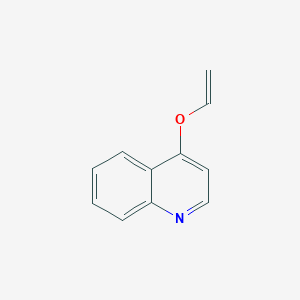
![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)

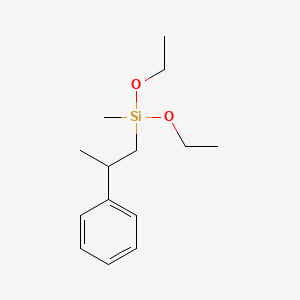
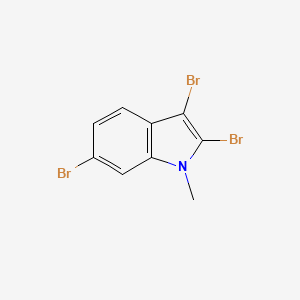
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)


